molecular formula C7H13B B3383071 1-Butene, 2-(bromomethyl)-3,3-dimethyl- CAS No. 3854-52-2

1-Butene, 2-(bromomethyl)-3,3-dimethyl-

Cat. No.: B3383071
CAS No.: 3854-52-2
M. Wt: 177.08 g/mol
InChI Key: GFKPUBMTEHCQIW-UHFFFAOYSA-N
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Description

1-Butene, 2-(bromomethyl)-3,3-dimethyl- is an organic compound with the molecular formula C7H13Br It is a derivative of butene, where the butene backbone is substituted with a bromomethyl group and two methyl groups at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butene, 2-(bromomethyl)-3,3-dimethyl- can be synthesized through the bromination of 3,3-dimethyl-1-butene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3,3-dimethyl-1-butene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, forming the desired brominated product .

Industrial Production Methods: Industrial production of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butene, 2-(bromomethyl)-3,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromine (Br2): Used in electrophilic addition reactions to the double bond.

    Nucleophiles (e.g., OH-, CN-, NH3): Used in substitution reactions to replace the bromine atom.

Major Products Formed:

    Dihalides: Formed from the addition of halogens to the double bond.

    Substituted Alkanes: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1-Butene, 2-(bromomethyl)-3,3-dimethyl- has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

    Material Science: Employed in the development of polymeric materials and as a precursor for functionalized polymers.

    Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- involves its reactivity towards electrophiles and nucleophiles. The double bond in the butene backbone can undergo electrophilic addition reactions, while the bromomethyl group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-rich nature of the double bond and the electron-withdrawing effect of the bromine atom .

Comparison with Similar Compounds

    2-Butene, 1-bromo-3-methyl-: Similar in structure but with different substitution patterns.

    3-Methyl-2-butenyl bromide: Another brominated butene derivative with different reactivity.

Uniqueness: 1-Butene, 2-(bromomethyl)-3,3-dimethyl- is unique due to the presence of both a bromomethyl group and two methyl groups on the butene backbone. This unique substitution pattern imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(bromomethyl)-3,3-dimethylbut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6(5-8)7(2,3)4/h1,5H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKPUBMTEHCQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458281
Record name 1-Butene, 2-(bromomethyl)-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3854-52-2
Record name 2-(Bromomethyl)-3,3-dimethyl-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3854-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butene, 2-(bromomethyl)-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3854-52-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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